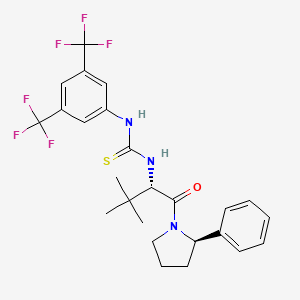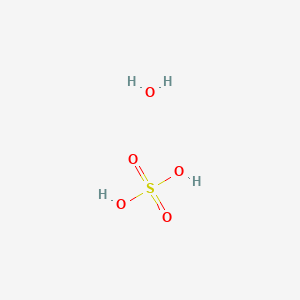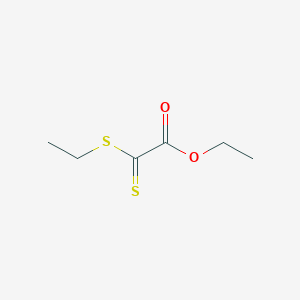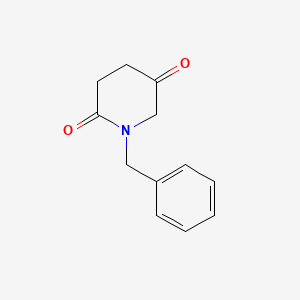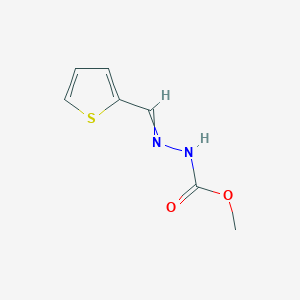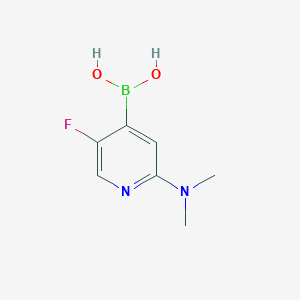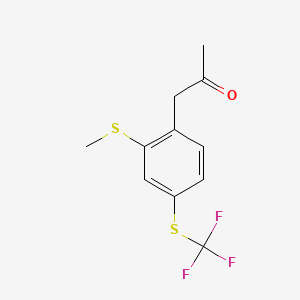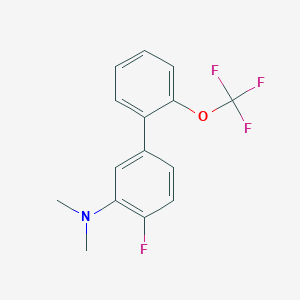
(4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is investigated for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties and target specificity.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity by forming strong interactions with target sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorobiphenyl-3-yl)-dimethylamine
- (2’-(Trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-methylamine
Uniqueness
Compared to similar compounds, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine stands out due to the combined presence of both fluoro and trifluoromethoxy groups. This unique substitution pattern can result in distinct electronic properties and reactivity, making it particularly valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C15H13F4NO |
|---|---|
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
2-fluoro-N,N-dimethyl-5-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)13-9-10(7-8-12(13)16)11-5-3-4-6-14(11)21-15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
FRVAMBLJANINHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)C2=CC=CC=C2OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



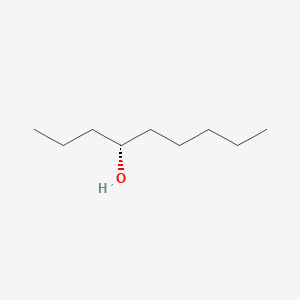
![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
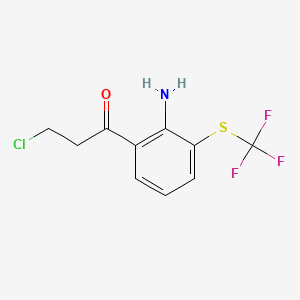
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)

